What are the chemical properties of Fmoc-Hyp(Bom)-OH
What are the chemical properties of Fmoc-Hyp(Bom)-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Hyp(Bom)-OH, with the IUPAC name (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(benzyloxymethoxy)pyrrolidine-2-carboxylic acid, is a protected amino acid derivative crucial in the field of peptide synthesis and bioconjugation. This technical guide provides an in-depth overview of its chemical properties, experimental protocols, and applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Chemical Properties
Fmoc-Hyp(Bom)-OH is a derivative of hydroxyproline, an essential component of collagen. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the benzyloxymethyl (Bom) group on the hydroxyl function allow for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS).
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 123454-57-5 | |
| Molecular Formula | C30H29NO7 | |
| Molecular Weight | 515.56 g/mol | |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >97% (HPLC) | [2][3] |
| Optical Rotation | [α]D20 -28.9° (c=0.01 g/mL in DMSO) | [1] |
Stability and Storage
Proper handling and storage of Fmoc-Hyp(Bom)-OH are critical to maintain its integrity and ensure successful synthetic outcomes.
| Condition | Duration | Reference(s) |
| Powder at -20°C | 3 years | [1] |
| Powder at 4°C | 2 years | [1] |
| In solvent at -80°C | 6 months | [1] |
| In solvent at -20°C | 1 month | [1] |
Applications in Synthesis
Fmoc-Hyp(Bom)-OH serves as a valuable building block in the synthesis of complex biomolecules. Its protected functional groups allow for selective reactions and incorporation into larger structures.
Antibody-Drug Conjugates (ADCs) and PROTACs
Fmoc-Hyp(Bom)-OH is utilized as a non-cleavable linker in the construction of ADCs and as a component in the synthesis of PROTACs.[4] In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload, and its stability is crucial for the targeted delivery of the drug to cancer cells. PROTACs are heterobifunctional molecules that induce the degradation of target proteins; the linker component, for which Fmoc-Hyp(Bom)-OH can be a precursor, is critical for bringing the target protein and an E3 ubiquitin ligase into proximity.[4]
Experimental Protocols
The following protocols are general procedures for the use of Fmoc-protected amino acids in solid-phase peptide synthesis and can be adapted for Fmoc-Hyp(Bom)-OH.
Fmoc Deprotection
The removal of the Fmoc group is a critical step to expose the N-terminal amine for the subsequent coupling reaction.
Materials:
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Fmoc-protected peptide-resin
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20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
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DMF
Procedure:
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Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
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Drain the DMF.
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Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
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Agitate the mixture for 20-30 minutes at room temperature.
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Drain the deprotection solution.
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Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.
Coupling Reaction
This procedure describes the coupling of an Fmoc-protected amino acid, such as Fmoc-Hyp(Bom)-OH, to a resin-bound peptide with a free N-terminus.
Materials:
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Deprotected peptide-resin
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Fmoc-Hyp(Bom)-OH (3-5 equivalents)
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Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
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Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)
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DMF
Procedure:
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In a separate vessel, dissolve Fmoc-Hyp(Bom)-OH and the coupling reagent in a minimal amount of DMF.
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Add DIPEA to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.
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Add the activated Fmoc-Hyp(Bom)-OH solution to the deprotected peptide-resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Monitor the reaction completion using a qualitative test such as the Kaiser test (a negative result indicates completion).
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Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents.
Visualizing the Workflow
The following diagram illustrates the key steps in the incorporation of Fmoc-Hyp(Bom)-OH into a growing peptide chain during solid-phase peptide synthesis.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
This guide provides a foundational understanding of the chemical properties and applications of Fmoc-Hyp(Bom)-OH for researchers in the fields of peptide chemistry and drug development. For specific applications, further optimization of the outlined protocols may be necessary.
